molecular formula C8H15NaO2 B1324543 Sodium octanoate-1-13C CAS No. 201612-61-5

Sodium octanoate-1-13C

Cat. No. B1324543
M. Wt: 167.19 g/mol
InChI Key: BYKRNSHANADUFY-IYWRZBIASA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium octanoate-1-13C, also known as 13C Labeled sodium octanoate, Caprylic acid-1-13C sodium salt, Octanoic acid-1-13C sodium salt, Sodium caprylate-1-13C, is a chemical compound with the linear formula CH3(CH2)613CO2Na . It has a molecular weight of 167.19 .


Molecular Structure Analysis

The molecular structure of Sodium octanoate-1-13C is represented by the SMILES string [Na+].CCCCCCC13C=O . The InChI key is BYKRNSHANADUFY-IYWRZBIASA-M .


Physical And Chemical Properties Analysis

Sodium octanoate-1-13C is a solid with a melting point of >300 °C (lit.) .

Scientific Research Applications

Biosynthesis Research

Sodium octanoate-1-13C plays a crucial role in biosynthesis research. A study by Culceth et al. (1998) demonstrated that Sodium [1-13C]-octanoate is incorporated intact into the C8 unit of piliformic acid in Poronia piliformis. This finding is significant for understanding the biosynthesis of secondary metabolites, suggesting a de novo synthesis of octanoate for secondary metabolism, rather than assimilation from higher fatty acids through β-oxidation (Culceth et al., 1998).

NMR Studies in Reversed Micelles

Sodium octanoate-1-13C has been extensively used in nuclear magnetic resonance (NMR) studies. Fujii et al. (1983) utilized Na-NMR and 13C-NMR to investigate the dynamic behavior of sodium octanoate in reversed micelles. Their study revealed insights into the mobility of sodium ions and methylene carbons in sodium octanoate, contributing significantly to our understanding of micellar systems (Fujii et al., 1983).

Chemical Shift Calculations

Mineva et al. (2013) conducted a methodological study using density functional theory (DFT) and molecular dynamics (MD) for calculating 13C NMR chemical shifts of charged surfactants in water, including sodium octanoate. Their research is pivotal in enhancing the accuracy of theoretical electronic structures obtained with different descriptions of surfactants in water solutions (Mineva et al., 2013).

Magnetic Relaxation in Micellar and Non-Micellar States

Research by Heatley (1987) on coupled 13C longitudinal and transverse magnetic relaxation in micellar and non-micellar sodium octanoate provides valuable information about the physical properties of sodium octanoate in different states. This kind of research is fundamental in understanding the molecular interactions and dynamics in surfactant systems (Heatley, 1987).

Liver Function Assessment

Shalev et al. (2010) evaluated the 13C-octanoate breath test for assessing liver injury in rat models. The study highlighted the potential of sodium octanoate as a non-invasive marker for evaluating liver function, demonstrating its applicability in medical research (Shalev et al., 2010).

Safety And Hazards

Sodium octanoate-1-13C is classified as a skin irritant (Category 2, H315) and an eye irritant (Category 2A, H319) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

sodium;(113C)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1/i8+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKRNSHANADUFY-IYWRZBIASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[13C](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium octanoate-1-13C

CAS RN

201612-61-5
Record name Sodium octanoate C-13, 1-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201612615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM OCTANOATE C-13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K216HQ0FFU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JCA Flanagan - 2016 - search.proquest.com
An opportunity exists to utilize both methane and wastewater as a source of chemical intermediates, monomers and polymers. This work describes methods that combine molecular …
Number of citations: 0 search.proquest.com

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